molecular formula C18H14N6 B2848477 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1226438-27-2

4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

Cat. No.: B2848477
CAS No.: 1226438-27-2
M. Wt: 314.352
InChI Key: ZHJJUHJKTDTQEH-UHFFFAOYSA-N
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Description

4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a heterocyclic compound that features an indoline moiety fused with a pyrazolo[3,4-d][1,2,3]triazine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline derivatives with hydrazine and phenyl-substituted nitriles under reflux conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium(II) acetate and toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline and pyrazolo[3,4-d][1,2,3]triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indoline moiety.

    Pyrazolo[3,4-d][1,2,3]triazine derivatives: Other compounds with the pyrazolo[3,4-d][1,2,3]triazine ring system, such as certain kinase inhibitors.

Uniqueness

4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is unique due to its specific combination of the indoline and pyrazolo[3,4-d][1,2,3]triazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-7-phenylpyrazolo[3,4-d]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c1-2-7-14(8-3-1)24-18-15(12-19-24)17(20-22-21-18)23-11-10-13-6-4-5-9-16(13)23/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJUHJKTDTQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NN=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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